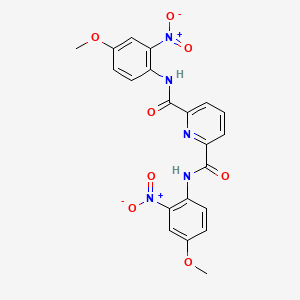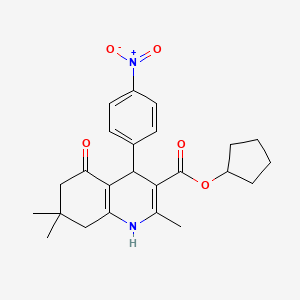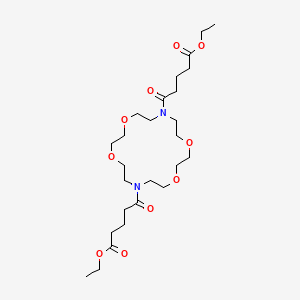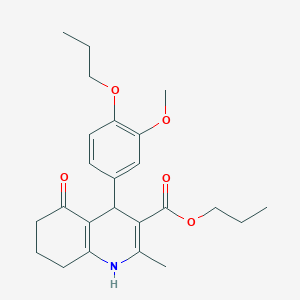
2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione is an organic compound with a complex structure that includes a benzyloxy group, dichloro substituents, and an isoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-benzyloxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The dichloro substituents can be reduced to form the corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro groups.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, dihydro derivatives, and substituted isoindole-1,3-dione compounds .
Scientific Research Applications
2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dichloro substituents can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyloxy-5-hydroxy-phenyl)benzothiazole: A compound with similar structural features but different functional groups, used as a multifunctional MAO-B inhibitor.
2-(Substituted-phenyl)benzimidazole: Compounds with a benzimidazole core, known for their anticancer properties.
Uniqueness
2-(4-Benzyloxy-phenyl)-5,6-dichloro-isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and dichloro groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C21H13Cl2NO3 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
5,6-dichloro-2-(4-phenylmethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13Cl2NO3/c22-18-10-16-17(11-19(18)23)21(26)24(20(16)25)14-6-8-15(9-7-14)27-12-13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
NRILBZPQYAAPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11701822.png)
![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11701827.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11701828.png)

![4-bromo-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11701842.png)
![4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11701843.png)

![diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate](/img/structure/B11701861.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11701894.png)

![1-{3'-(4-bromophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone](/img/structure/B11701898.png)
![N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline](/img/structure/B11701899.png)
